2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride
Overview
Description
“2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride” is a chemical compound with the molecular formula C11H16Cl2N2OS . It has a molecular weight of 295.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found.Scientific Research Applications
Allosteric Enhancers of A1 Adenosine Receptor
2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is chemically related to a series of compounds evaluated as allosteric enhancers of the A1 adenosine receptor. The structural variations, particularly substituents on the phenyl ring attached to the piperazine, have been shown to significantly influence the allosteric enhancer activity. This suggests potential applications in modulating receptor activity, which is crucial in various physiological processes (Romagnoli et al., 2008).
Synthetic Methodology Development
Research has focused on developing synthetic methodologies for piperazine hydrochlorides and related compounds. For instance, a study detailed the synthesis of various 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, aiming to test their activity against schistosomiasis in experimental animals (Tung, 1957). Such methodologies are vital for the production and testing of new pharmaceutical compounds.
Antidepressant and Antianxiety Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antidepressant and antianxiety activities. The efficacy of these compounds was assessed through behavioral tests, highlighting their potential therapeutic applications (Kumar et al., 2017).
Electrochemical Synthesis of Phenylpiperazine Derivatives
Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, a category to which this compound belongs. The development of these methods emphasizes an environmentally friendly approach to synthesizing pharmacologically relevant compounds (Nematollahi & Amani, 2011).
Safety and Hazards
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .
Pharmacokinetics
Factors such as its molecular weight (29523 ), and its chemical structure could influence its pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOLUKVJFVABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.